Molecular Weight and Fragment Efficiency Advantage vs. Ethyl and Benzyl Ester Analogs
Methyl 2-(3-oxocyclobutyl)acetate possesses the lowest molecular weight (142.15 g/mol) among all common ester derivatives of the 3-oxocyclobutyl scaffold, conferring a meaningful advantage in fragment-based and ligand-efficiency-driven drug discovery campaigns where lower MW directly improves fragment-ligand efficiency (FLE) and leaves greater headroom for subsequent optimization [1][2]. Compared to the ethyl ester analog (MW 156.18 g/mol), the target compound saves 14.03 Da; compared to the benzyl ester analog (MW 218.25 g/mol), it saves 76.10 Da . In the context of the 'Rule of Three' for fragment screening (MW < 300), both the methyl and ethyl esters qualify; however, the benzyl ester at 218.25 g/mol approaches the upper boundary, limiting its utility in fragment libraries [3].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 142.15 g/mol (C₇H₁₀O₃) |
| Comparator Or Baseline | Ethyl 2-(3-oxocyclobutyl)acetate: 156.18 g/mol; Benzyl 2-(3-oxocyclobutyl)acetate: 218.25 g/mol |
| Quantified Difference | ΔMW = -14.03 g/mol vs. ethyl ester; ΔMW = -76.10 g/mol vs. benzyl ester |
| Conditions | Computed molecular weights from standard atomic masses; confirmed across PubChem and supplier specifications |
Why This Matters
In fragment-based drug discovery, every 14 Da saved corresponds to approximately one heavy atom—this directly translates to higher ligand efficiency indices and more optimization headroom for downstream lead development.
- [1] PubChem. Methyl 2-(3-oxocyclobutyl)acetate. Molecular Weight: 142.15 g/mol. CID 57686718. View Source
- [2] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. View Source
- [3] Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. (2013). The 'rule of three' for fragment-based drug discovery: where are we now? Nature Reviews Drug Discovery, 12(8), 644-645. View Source
